2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-
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Overview
Description
2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- is an organic compound with the molecular formula C18H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method is the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . Another approach involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal complexes as catalysts, such as those containing cobalt, rhodium, palladium, molybdenum, or nickel, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid, hydrogen peroxide, and sodium bromate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: A simpler derivative of naphthalene with a carboxylic acid group.
1-Naphthoic acid: Another naphthalene derivative with the carboxylic acid group in a different position.
Naphthalene-2-carboxylic acid, 3-hydroxy-: A compound with a hydroxyl group in place of the phenylmethoxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-phenylmethoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-18(20)16-10-14-8-4-5-9-15(14)11-17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLGUHJSQRCJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649736 |
Source
|
Record name | 3-(Benzyloxy)naphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128019-31-8 |
Source
|
Record name | 3-(Benzyloxy)naphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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